N-[4-(acetylamino)phenyl]-5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
This compound is a derivative of acetanilide and triazole. Acetanilides are a class of organic compounds that have an acetamide group (CH3CONH) attached to an aniline (phenylamine). Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with an acetyl group to form the acetanilide portion, followed by the formation of the triazole ring. The bromophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acetanilide and triazole functional groups, as well as the bromophenyl group. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the acetanilide group could undergo hydrolysis to yield aniline and acetic acid. The bromine atom on the bromophenyl group could be substituted with other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could increase its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly its color .Future Directions
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-amino-1-(3-bromophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN6O2/c1-10(25)20-12-5-7-13(8-6-12)21-17(26)15-16(19)24(23-22-15)14-4-2-3-11(18)9-14/h2-9H,19H2,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKBHECUNVJAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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